Product packaging for Dihydroxymaleic anhydride diacetate(Cat. No.:CAS No. 132-79-6)

Dihydroxymaleic anhydride diacetate

Cat. No.: B12896748
CAS No.: 132-79-6
M. Wt: 214.13 g/mol
InChI Key: HJRDEQUJLQKDIL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Anhydride (B1165640) and Diacetate Chemistry in Synthetic Research

The study of anhydrides in organic chemistry has a rich history, with these compounds playing a pivotal role in a multitude of synthetic processes. longdom.org Acid anhydrides, characterized by two acyl groups linked to an oxygen atom, are highly reactive and serve as crucial intermediates in the synthesis of a wide array of organic compounds. longdom.orgfiveable.me Their discovery and subsequent exploration opened new avenues in organic synthesis, enabling reactions such as acylation with high efficiency. longdom.org One of the earliest and most significant applications of anhydride chemistry was the synthesis of acetic anhydride in 1852 by French chemist Charles Frédéric Gerhardt. wikipedia.org This breakthrough paved the way for the industrial production of commercially important materials like cellulose (B213188) acetate (B1210297) and aspirin (B1665792) (acetylsalicylic acid). longdom.orgwikipedia.org The development of processes like the Wacker process in 1922 for producing acetic anhydride from acetic acid via ketene (B1206846) further solidified the importance of anhydrides in industrial chemistry. wikipedia.org

The evolution of diacetate chemistry is closely linked to the broader field of organic synthesis, where the introduction of acetate groups can significantly alter the properties and reactivity of molecules. Diacetates are often synthesized through acetylation reactions, a common strategy to protect hydroxyl groups or to create intermediates for further transformations. pnas.org The use of reagents like phenyliodine(III) diacetate (PIDA) has become widespread in modern organic synthesis. researchgate.netmdpi.com PIDA, a hypervalent iodine compound, is a versatile oxidizing agent used in a variety of transformations, including the formation of heterocyclic rings and the generation of radicals. researchgate.netmdpi.com Research into dynamic kinetic asymmetric transformation (DYKAT) has also highlighted the importance of diacetates, demonstrating methods for the one-pot synthesis of enantiomerically pure syn-1,3-diacetates from racemic diols. pnas.org This showcases the sophisticated control over stereochemistry that can be achieved through modern synthetic methods involving diacetates.

Dihydroxymaleic Anhydride Diacetate: Structural Significance and Theoretical Synthetic Potential

The structure of this compound is notable for its combination of a cyclic anhydride and two acetate groups. This unique arrangement of functional groups imparts specific reactivity and potential for further synthetic modifications. The anhydride ring is inherently reactive towards nucleophiles, a characteristic feature of acid anhydrides. longdom.orgfiveable.me This reactivity allows for ring-opening reactions to generate derivatives of dihydroxymaleic acid.

The theoretical synthetic potential of this compound is considerable. Its structure suggests several avenues for chemical transformations. The anhydride moiety can be targeted for nucleophilic attack by alcohols, amines, or other nucleophiles to create a variety of ester and amide derivatives. Furthermore, the acetate groups could potentially be hydrolyzed to reveal dihydroxy functionalities, which could then be subjected to further reactions. The molecule as a whole could serve as a building block in the synthesis of more complex molecules, particularly those with applications in pharmaceuticals and materials science. For instance, it is used as an intermediate in the synthesis of certain antihistamines and anti-inflammatory agents. ontosight.ai It is also utilized in the production of adhesives, coatings, and resins due to its ability to form stable polymer networks. ontosight.ai

Scope and Research Objectives Pertaining to this compound as a Chemical Entity

The primary research objectives concerning this compound focus on exploring its full synthetic utility and characterizing its physical and chemical properties in greater detail. A key area of investigation is the development of novel synthetic methodologies that utilize this compound as a starting material or key intermediate. This includes exploring its reactivity with a wider range of nucleophiles and under various reaction conditions to expand the library of accessible derivatives.

Another significant research goal is to investigate its potential applications in polymer chemistry. The ability of this compound to participate in polymerization reactions could lead to the development of new polymers with unique properties. ontosight.ai Furthermore, its role as an intermediate in the synthesis of pharmaceuticals warrants further exploration, with the aim of discovering new and more efficient synthetic routes to bioactive molecules. ontosight.ai A comprehensive understanding of its chemical behavior and reactivity is essential for realizing its full potential in various fields of chemical science.

Data on this compound and Related Compounds

Below are tables summarizing key data for this compound and related compounds mentioned in the article.

Table 1: Properties of this compound

PropertyValueReference
Chemical Formula C8H8O6 ontosight.ai
Appearance White crystalline solid ontosight.ai
Melting Point 130-140°C ontosight.ai
Solubility in Water Moderate ontosight.ai
Solubility in Organic Solvents Highly soluble in ethanol (B145695) and acetone ontosight.ai
CAS Number 27163-60-6 parchem.com

Table 2: Properties of Related Anhydrides

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key ApplicationReference
Acetic Anhydride (CH3CO)2O102.09-73.1139.8Production of cellulose acetate, aspirin wikipedia.org
Maleic Anhydride C4H2O398.0652.8202Production of resins, polymers zbaqchem.com
Phthalic Anhydride C8H4O3148.12131.2284.5Production of plasticizers, dyes rsc.org
Succinic Anhydride C4H4O3100.07119.6261Intermediate in synthesis fiveable.me

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O7 B12896748 Dihydroxymaleic anhydride diacetate CAS No. 132-79-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132-79-6

Molecular Formula

C8H6O7

Molecular Weight

214.13 g/mol

IUPAC Name

(4-acetyloxy-2,5-dioxofuran-3-yl) acetate

InChI

InChI=1S/C8H6O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h1-2H3

InChI Key

HJRDEQUJLQKDIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=O)OC1=O)OC(=O)C

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Dihydroxymaleic Anhydride Diacetate

Nucleophilic Acyl Substitution Reactions Involving Anhydride (B1165640) Moieties

The anhydride functional group is a highly reactive acylating agent, susceptible to attack by a wide range of nucleophiles. This reactivity stems from the two electron-withdrawing carbonyl groups, which render the carbonyl carbons highly electrophilic.

Similar to other carboxylic acid anhydrides, dihydroxymaleic anhydride diacetate is expected to readily react with nucleophiles such as alcohols and amines in a nucleophilic acyl substitution reaction. libretexts.orgfiveable.me The general mechanism involves the nucleophilic attack on one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a carboxylate as a leaving group to yield the acylated product. libretexts.orgmasterorganicchemistry.com

With alcohols, the reaction would produce a monoester, while primary and secondary amines would yield the corresponding monoamide. The reaction is typically irreversible, especially with amines, due to the formation of a stable amide bond. libretexts.org The relative reactivity of various nucleophiles with anhydrides generally follows their nucleophilicity.

Table 1: Predicted Reactivity of this compound with Various Nucleophiles

NucleophileProduct TypeRelative Reactivity
WaterDicarboxylic acidModerate
Alcohols (e.g., Methanol (B129727), Ethanol)MonoesterModerate
Primary Amines (e.g., Methylamine)MonoamideHigh
Secondary Amines (e.g., Dimethylamine)MonoamideHigh
Thiols (e.g., Ethanethiol)ThioesterModerate

This table is based on the general reactivity of cyclic anhydrides and is predictive for this compound.

The structure of this compound, with its proximate functional groups, allows for the possibility of intramolecular reactions. While no specific studies on this compound are available, we can hypothesize potential transformations. For instance, under certain conditions, one of the acetate (B1210297) carbonyl groups could potentially act as an intramolecular nucleophile, leading to a rearranged product. However, such a reaction would likely require specific catalysis or activation.

More plausible are intramolecular reactions following an initial intermolecular reaction. For example, after the reaction with a bifunctional nucleophile (e.g., an amino alcohol), the newly introduced functional group could react with the remaining carboxylic acid moiety to form a new heterocyclic ring.

Stereochemical Control in Transformations of this compound

Stereochemical control is a cornerstone of modern organic synthesis. While this compound itself is achiral, its reactions with chiral molecules or in the presence of chiral catalysts can proceed with high degrees of stereoselectivity.

If a chiral nucleophile reacts with this compound, the two enantiomers of the nucleophile will react to form two diastereomeric products. The relative rates of formation of these diastereomers will determine the diastereoselectivity of the reaction. This principle is widely used in asymmetric synthesis.

Furthermore, enantioselective reactions could be achieved by using a chiral catalyst. For example, a chiral Lewis acid or a chiral base could coordinate to the anhydride or the nucleophile, creating a chiral environment that favors the formation of one enantiomer of the product over the other. Such catalytic enantioselective acylations are well-documented for various anhydrides. nih.govnih.gov

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. nih.govethz.ch This method relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent. Chiral anhydrides, or the use of achiral anhydrides with chiral catalysts, are commonly employed for the kinetic resolution of racemic alcohols and amines. beilstein-journals.orgrsc.orgoup.com

In a hypothetical scenario, a chiral derivative of this compound could be used as a chiral acylating agent to resolve a racemic alcohol or amine. The two enantiomers of the alcohol or amine would react at different rates with the chiral anhydride, leading to the enrichment of the unreacted starting material in one enantiomer and the formation of the acylated product as a single diastereomer. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). rsc.org

Table 2: Representative Selectivity Factors (s) in the Kinetic Resolution of Alcohols and Amines Using Chiral Acylating Agents

Racemic SubstrateChiral Acylating SystemSelectivity Factor (s)Reference
1-PhenylethanolChiral DMAP derivative / Acetic Anhydride>10 rsc.org
2-Substituted PiperidinesChiral Hydroxamic Acid / Acyl Donor12 - 27 nih.govsci-hub.se
Allylic AlcoholsPlanar-chiral DMAP derivative / Acetic AnhydrideGood selectivity rsc.org
4-Hydroxy[2.2]paracyclophaneChiral Isothiourea / Isobutyric Anhydride20 beilstein-journals.org

This table presents data for analogous systems to illustrate the potential application of a chiral version of this compound in kinetic resolution.

Oxidative and Reductive Manipulations of this compound

The carbon-carbon double bond and the anhydride functionality in this compound are susceptible to both oxidative and reductive transformations.

The double bond can be readily hydrogenated to the corresponding succinic anhydride derivative using various catalytic hydrogenation methods. archive.org This reduction would saturate the five-membered ring. The carbonyl groups of the anhydride can also be reduced, though this typically requires stronger reducing agents like lithium aluminum hydride, and can lead to the formation of diols. A systematic study of the reduction of unsymmetrically substituted maleic anhydrides has shown that high regioselectivity can be achieved with various metal hydride reagents. cdnsciencepub.com

Oxidative cleavage of the carbon-carbon double bond can be achieved using strong oxidizing agents like ozone or potassium permanganate (B83412), which would lead to the formation of more complex oxygenated products. Maleic anhydride and its derivatives can also act as catalysts in oxidation reactions, for example, in the N-oxidation of pyridines using hydrogen peroxide. nih.govrsc.orgresearchgate.net It is conceivable that this compound could participate in similar catalytic cycles. The oxidation of renewable furfural (B47365) to maleic anhydride has also been studied, highlighting the transformations that the maleic anhydride core can undergo. rsc.org

Pathways for Selective Deacetylation and Hydroxylation

The acetate groups of this compound can be selectively removed to reveal the corresponding hydroxyl groups. This deacetylation is a critical transformation that precedes further functionalization.

Selective Deacetylation: The selective cleavage of the acetyl (Ac) groups is a common strategy in organic synthesis to deprotect hydroxyl moieties. nih.gov This transformation is typically achieved under basic or acidic conditions, or through enzymatic or specialized catalytic methods. For this compound, a stepwise deacetylation could potentially be achieved, though controlling the reaction to isolate a mono-deacetylated intermediate would be challenging.

Common methods for deacetylation that could be applied include:

Base-catalyzed transesterification: Using bases like sodium methoxide (B1231860) in methanol or potassium carbonate in methanol are standard procedures.

Acid-catalyzed hydrolysis: Treatment with mineral acids can remove the acetate groups, but this may also promote the hydrolysis of the anhydride ring.

Specialized Reagents: Systems like Magnesium Oxide (MgO) in methanol have been shown to be effective for mild, regioselective anomeric deacetylation of carbohydrates, suggesting potential applicability for selective deprotection under neutral conditions. urmia.ac.ir Another advanced protocol involves using trimethylsilyl (B98337) iodide (Me3SI) with an additive like potassium permanganate (KMnO4) for chemoselective deacetylation under ambient conditions. nih.gov

Hydroxylation of the Anhydride Ring: Following deacetylation to yield dihydroxymaleic anhydride, or by reacting the parent compound in aqueous conditions, the anhydride ring can undergo hydrolysis. Acid anhydrides react with water to form their corresponding carboxylic acids. chemicalland21.comlibretexts.orguou.ac.in In this case, the hydrolysis of the dihydroxymaleic anhydride core would result in the formation of dihydroxymaleic acid. This reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons of the anhydride, leading to the opening of the ring structure.

The table below summarizes potential reaction pathways for the deacetylation and subsequent hydrolysis of the anhydride.

Table 1: Reagents for Deacetylation and Hydrolysis
TransformationReagent/ConditionProductReference
Selective DeacetylationMgO/MeOHDihydroxymaleic anhydride urmia.ac.ir
Selective DeacetylationMe3SI / KMnO4Dihydroxymaleic anhydride nih.gov
Anhydride HydrolysisH2ODihydroxymaleic acid chemicalland21.comlibretexts.org

Reductive Ring Opening and Subsequent Functionalization

The anhydride functionality of this compound is susceptible to reduction, which typically results in the opening of the cyclic structure.

Reductive Ring Opening: Strong reducing agents, such as Lithium aluminum hydride (LiAlH₄), are known to reduce carboxylic acid anhydrides. uou.ac.inchemistrysteps.com The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbons of the anhydride. This process, when carried to completion, reduces the anhydride to a pair of primary alcohols. uou.ac.inchemistrysteps.com In the case of this compound, the reductive opening of the anhydride ring would yield a tetrasubstituted butane (B89635) derivative. The acetate groups may also be reduced under these strong conditions, leading directly to a butane-1,2,3,4-tetraol.

Subsequent Functionalization: The product of the reductive ring-opening, a polyol, serves as a versatile intermediate for further chemical modifications. The multiple hydroxyl groups can be selectively protected or functionalized to create a variety of complex molecules. This is a common strategy in natural product synthesis where such polyol scaffolds are prevalent. purdue.edu For example, the hydroxyl groups could undergo:

Esterification: Reaction with acyl chlorides or other anhydrides to introduce different ester groups.

Etherification: Formation of ethers, such as silyl (B83357) ethers for protection or alkyl ethers.

Oxidation: Selective oxidation of primary or secondary alcohols to aldehydes, ketones, or carboxylic acids.

The table below outlines the potential outcomes of the reductive ring opening.

Table 2: Reductive Ring Opening and Potential Products
ReagentInitial ProductPotential Subsequent ReactionReference
LiAlH4Butane-1,2,3,4-tetraolSelective Protection/Oxidation uou.ac.inchemistrysteps.com
NaBH4 (milder)Lactone intermediate or partial reductionFurther reduction or functionalization sci-hub.se

Cascade and Tandem Reactions Initiated by this compound

The multiple functionalities within this compound make it a plausible candidate for initiating cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. researchgate.net Such reactions are highly efficient and contribute to increasing molecular complexity rapidly.

A hypothetical cascade reaction could be initiated by the reaction of this compound with a bifunctional nucleophile, such as an amino alcohol.

Initial Attack: The amine of the amino alcohol would likely react first with the most electrophilic site, one of the carbonyls of the anhydride ring, to form an amide and a carboxylic acid.

Intramolecular Cyclization: The newly formed carboxylic acid and the alcohol moiety of the original nucleophile could then undergo an intramolecular esterification (lactonization). Alternatively, if one of the acetate groups is hydrolyzed, the resulting hydroxyl group could participate in an intramolecular reaction.

Such a sequence would constitute a tandem reaction, creating complex heterocyclic structures in a highly atom-economical fashion. researchgate.net The field of C-H functionalization has also seen the use of anhydrides in cascade reactions, for example, where an anhydride and an aniline (B41778) derivative form an amide in situ, which then directs further reactions. nih.gov While specific examples initiating from this compound are not documented in the provided results, its structure is well-suited for such synthetic strategies.

The table below describes a plausible tandem reaction sequence.

Table 3: Hypothetical Tandem Reaction Sequence
StepReaction TypeDescriptionPotential Product Class
1Intermolecular Nucleophilic Acyl SubstitutionReaction of the anhydride with a diamine or amino alcohol.Open-chain amide-acid or ester-acid.
2Intramolecular CyclizationSpontaneous cyclization to form a lactam or lactone ring.Polyfunctional heterocyclic compounds.

Derivatives and Analogues of Dihydroxymaleic Anhydride Diacetate

Synthesis and Structural Elucidation of Novel Dihydroxymaleic Anhydride (B1165640) Diacetate Derivatives

The reactivity of the dihydroxymaleic anhydride diacetate core allows for a range of chemical modifications, leading to a diverse library of novel compounds. These modifications can be broadly categorized into those targeting the anhydride ring system and those involving the acetate (B1210297) ester functionalities.

Modifications at the Anhydride Ring System

The anhydride moiety is a key reactive center in this compound. Its electrophilic nature makes it susceptible to nucleophilic attack, providing a straightforward route to ring-opened derivatives. For instance, reaction with amines or alcohols can yield the corresponding amides and esters, respectively. longdom.orgsaskoer.ca This fundamental transformation allows for the introduction of a wide array of functional groups, effectively expanding the molecular diversity of the scaffold.

Furthermore, the anhydride ring can be transformed into various heterocyclic systems. A prominent example is the synthesis of maleimide (B117702) derivatives, which are readily prepared by treating the anhydride with primary amines, followed by a dehydration step to close the ring. arkat-usa.orgfrontiersin.orggeorganics.skrdd.edu.iqmdpi.com This conversion is of particular interest as the maleimide functional group is a valuable building block in organic synthesis and bioconjugation chemistry. georganics.sk

Starting MaterialReagentProduct ClassKey Transformation
This compoundPrimary Amine (R-NH₂)N-Substituted MaleimideImide formation
This compoundAlcohol (R-OH)Monoester-MonoacidAnhydride ring-opening
This compoundWaterDicarboxylic AcidHydrolysis

This table presents plausible transformations based on the known reactivity of anhydrides.

Variations in the Acetate Ester Functionalities

The two acetate ester groups on the this compound scaffold offer additional sites for chemical modification. While the ester groups are generally less reactive than the anhydride, they can undergo transesterification reactions in the presence of a suitable catalyst and an excess of another alcohol. This allows for the replacement of the acetate groups with other ester functionalities, potentially altering the solubility, steric hindrance, and electronic properties of the molecule.

Moreover, the ester groups can be hydrolyzed to the corresponding diol. This transformation opens up a new set of synthetic possibilities, as the newly formed hydroxyl groups can be further functionalized. For example, they can be re-esterified with different acyl groups, etherified, or oxidized to ketones, leading to a host of new derivatives with tailored properties.

Starting DerivativeReagentProduct ClassKey Transformation
This compoundExcess Alcohol (R'-OH), Acid/Base CatalystDihydroxymaleic Anhydride Dialkyl EsterTransesterification
This compoundBase, then AcidDihydroxy Maleic AnhydrideHydrolysis
Dihydroxy Maleic AnhydrideAcyl Chloride (R''-COCl)Dihydroxymaleic Anhydride DiesterEsterification

This table illustrates potential modifications of the acetate ester functionalities.

Functionalization Strategies for this compound Scaffolds

The development of functionalization strategies is key to unlocking the full potential of the this compound scaffold for various applications. These strategies aim to introduce new atoms and molecular fragments, thereby creating a diverse range of analogues with potentially enhanced or novel properties.

Introduction of Heteroatoms and Carbon Chains

The introduction of heteroatoms, such as nitrogen, sulfur, and phosphorus, can significantly impact the electronic and steric properties of the resulting molecules. For derivatives where the anhydride has been converted to a maleimide, the double bond of the maleimide ring is an excellent Michael acceptor, readily reacting with thiols and amines to introduce sulfur and nitrogen atoms, respectively. frontiersin.orggeorganics.sk Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct more complex ring systems containing heteroatoms. nih.gov

The carbon skeleton can be extended through various carbon-carbon bond-forming reactions. For instance, the double bond of the maleimide ring can participate in [2+2] photocycloadditions to form cyclobutane (B1203170) rings. Moreover, palladium-catalyzed cross-coupling reactions could potentially be employed if a suitable handle, such as a halogen atom, is introduced onto the scaffold.

Exploration of Maleimide and Related Heterocyclic Analogues Derived from Maleic Anhydride

The conversion of this compound to its corresponding maleimide derivative opens the door to a vast and well-explored area of heterocyclic chemistry. arkat-usa.orgfrontiersin.orggeorganics.skrdd.edu.iqmdpi.com The maleimide ring is a versatile platform for the synthesis of a wide variety of fused and spirocyclic heterocyclic systems. frontiersin.org

For example, the double bond of the maleimide can act as a dienophile in Diels-Alder reactions, reacting with a wide range of dienes to form complex polycyclic structures. frontiersin.org It can also participate in 1,3-dipolar cycloaddition reactions with species like azides and nitrile oxides to generate five-membered heterocyclic rings. mdpi.com These reactions provide powerful tools for the construction of novel and structurally diverse molecules from a simple maleimide precursor.

Structure-Reactivity Relationships in this compound Analogues

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental aspect of organic chemistry. researchgate.netmpbou.edu.in For analogues of this compound, this relationship is governed by the interplay of electronic and steric effects.

The introduction of electron-withdrawing or electron-donating groups onto the scaffold can significantly alter the reactivity of the functional groups. For example, substituting the acetate groups with more electron-withdrawing ester groups would likely increase the electrophilicity of the anhydride carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, the introduction of bulky substituents near a reactive site can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate.

Advanced Applications in Chemical Research and Material Science

Dihydroxymaleic Anhydride (B1165640) Diacetate as a Building Block in Complex Organic Synthesis

The electrophilic nature of the anhydride ring, coupled with the electronic effects of the diacetate substituents, positions dihydroxymaleic anhydride diacetate as a valuable precursor for a variety of organic intermediates.

Substituted maleic anhydrides are known to react with various nucleophiles and are key in the synthesis of complex heterocyclic compounds. For instance, they can react with imines to generate polycyclic lactam structures. nih.gov By analogy, this compound could serve as a precursor to highly functionalized nitrogen-containing heterocycles. The diacetate groups would likely influence the regiochemistry and stereochemistry of such annulation reactions.

Furthermore, the anhydride moiety can be a linchpin in multicomponent reactions. Cyclic thioanhydrides, for example, participate in three-component coupling sequences involving amines and electron-deficient azides or sulfonamides. acs.org It is plausible that this compound could be similarly employed in multicomponent strategies to assemble complex molecules in a single step. The diacetate functionality could be retained in the final product or could be further transformed to introduce additional diversity.

The reactivity of the double bond, although electronically modified by the acetate (B1210297) groups, could also be exploited. While maleic anhydride itself is a potent dienophile in Diels-Alder reactions, the electron-donating character of the acetoxy groups might alter its reactivity profile. Nevertheless, under appropriate conditions, it could potentially react with dienes to form highly substituted cyclohexene (B86901) derivatives, which are valuable intermediates in natural product synthesis.

The generation of chiral molecules is a cornerstone of modern organic synthesis. Substituted maleic anhydrides and their derivatives can be employed in asymmetric transformations to produce enantioenriched products. One established approach is the asymmetric hydrogenation of maleic acid diesters and anhydrides using chiral iridium catalysts, which provides access to valuable chiral succinates. nih.gov this compound could potentially be a substrate for similar asymmetric hydrogenations, leading to chiral dihydroxysuccinic acid derivatives with high enantiomeric purity.

Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction, after which they are removed. youtube.com One could envision the reaction of this compound with a chiral alcohol to form a chiral monoester. This intermediate could then undergo diastereoselective reactions, such as additions to the double bond or reactions at the remaining carbonyl group, with the chiral auxiliary guiding the stereochemical outcome. Subsequent removal of the auxiliary would yield an optically active product.

Furthermore, the diacetate groups themselves could be replaced by chiral functionalities. For instance, enzymatic or chemo-catalytic methods could be explored for the asymmetric hydrolysis or alcoholysis of the diacetate, potentially leading to chiral monoacetate derivatives. These chiral building blocks could then be elaborated into more complex, optically active molecules. The stereoselective photocycloaddition reactions of maleic anhydride to form trifunctionalized cyclobutanes also suggest that similar transformations with this compound could lead to novel chiral cyclobutane (B1203170) derivatives.

Polymer Chemistry and this compound

In the field of polymer science, maleic anhydride is a well-known monomer for the synthesis of a variety of copolymers. The introduction of diacetate groups onto the maleic anhydride ring is expected to significantly influence its polymerization behavior and the properties of the resulting polymers.

Maleic anhydride typically undergoes free-radical copolymerization with electron-rich monomers like styrene (B11656) to form alternating copolymers. nih.gov The presence of the diacetate groups on this compound would likely alter its electronic properties and steric hindrance, thereby affecting its copolymerization behavior. The electron-donating nature of the acetate groups might reduce the tendency for strict alternation with electron-rich comonomers. However, it could open up possibilities for copolymerization with a wider range of comonomers.

The influence of substituents on the radical polymerization of maleic anhydride derivatives has been a subject of study. For instance, the copolymerization of N-substituted maleimides with styrene can be controlled to produce copolymers with specific molecular weights. nih.gov Similarly, the polymerization of this compound could potentially be controlled to yield well-defined copolymers.

Table 1: Potential Monomeric Applications of this compound

Polymerization Type Potential Comonomers Expected Polymer Properties
Free-Radical Copolymerization Styrene, Vinyl Ethers Functionalized polyesters with tunable properties.
Ring-Opening Copolymerization Epoxides, Lactones Biodegradable polyesters with pendant acetate groups.

This table represents hypothetical applications based on the known chemistry of substituted maleic anhydrides.

Poly(anhydride-esters) are a class of biodegradable polymers with applications in drug delivery and other biomedical fields. nih.gov They are often synthesized through the ring-opening copolymerization of cyclic anhydrides and epoxides. nih.gov It is highly conceivable that this compound could be used as a monomer in such reactions. The copolymerization with various epoxides would lead to the formation of polyesters with pendant diacetate functionalities along the polymer backbone. These functional groups could then be used for post-polymerization modification to attach drugs, targeting ligands, or other functional molecules.

The synthesis of functionalized polyesters via the controlled ring-opening polymerization of O-carboxyanhydrides is another relevant area. vt.edu This highlights the potential for developing controlled polymerization methods for this compound to produce polyesters with well-defined structures and properties. The diacetate groups could also be hydrolyzed post-polymerization to yield hydrophilic poly(dihydroxy-co-ester)s.

Furthermore, this compound could be used to synthesize crosslinked poly(ester-anhydride) networks. Prepolymers with terminal carboxylic acid groups can be reacted with anhydrides to form poly(ester-anhydrides). researchgate.net A similar strategy could be employed where this compound acts as a crosslinking agent for di- or poly-functional alcohols or amines, leading to the formation of functionalized thermosetting materials.

Controlled/"living" polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to the controlled copolymerization of styrene and maleic anhydride. cmu.edu It is plausible that RAFT or other controlled radical polymerization methods, like Atom Transfer Radical Polymerization (ATRP), could be adapted for the copolymerization of this compound. This would allow for the synthesis of well-defined block copolymers, star polymers, and other complex architectures containing the diacetate functionality.

The ring-opening copolymerization of maleic anhydride with epoxides can also be controlled using specific catalysts, such as chromium(III) salen complexes, to produce unsaturated polyesters with controlled molecular weights. nih.gov The application of similar catalytic systems to the copolymerization of this compound and epoxides could provide a route to well-defined functional polyesters. The living nature of such polymerizations would also enable the synthesis of block copolymers by sequential monomer addition. rsc.org

Table 2: Potential Controlled Polymerization Techniques for this compound

Technique Potential Outcome
Reversible Addition-Fragmentation chain Transfer (RAFT) Well-defined copolymers with controlled molecular weight and low dispersity.
Atom Transfer Radical Polymerization (ATRP) Synthesis of block copolymers and other complex architectures.

This table outlines hypothetical applications based on established controlled polymerization methods for related monomers.

Catalysis and Catalytic Cycles Involving this compound

This compound as a Ligand or Pre-catalyst in Transition Metal-Mediated Reactions

No research articles, patents, or other scientific publications were identified that describe the use of this compound as a ligand or a pre-catalyst in transition metal-mediated reactions. The coordination chemistry of maleic anhydride itself with transition metals is known, but this does not extend to its dihydroxy-diacetate derivative.

This compound in the Development of Novel Chemical Entities

Exploration of Liquid Crystalline Materials from Maleic Anhydride Derivatives

While the development of liquid crystalline materials from various derivatives of maleic anhydride has been a subject of scientific inquiry, there are no studies specifically reporting the synthesis or exploration of liquid crystals derived from this compound.

Spectroscopic and Computational Investigations of Dihydroxymaleic Anhydride Diacetate

Advanced Spectroscopic Characterization for Mechanistic Studies

Advanced spectroscopic techniques are indispensable tools for elucidating the intricate details of chemical reactions involving dihydroxymaleic anhydride (B1165640) diacetate. These methods provide real-time insights into reaction progress, allow for the identification of transient intermediates, and offer definitive structural confirmation of products.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progression of chemical reactions and for the structural elucidation of molecules in solution. osf.io In the context of reactions involving dihydroxymaleic anhydride diacetate, ¹H and ¹³C NMR are particularly valuable.

Reaction Monitoring: By acquiring NMR spectra at regular intervals, the consumption of reactants and the formation of products can be quantified. For instance, in a reaction where this compound is a starting material, the disappearance of its characteristic proton and carbon signals can be tracked over time. researchgate.net This allows for the determination of reaction kinetics, including the rate constant. For example, in studies of anhydride hydrolysis, the decrease in the anhydride peak intensity and the corresponding increase in the product peak intensity can be plotted to determine the reaction's kinetic profile. magritek.com Modern benchtop NMR spectrometers, sometimes coupled with flow reactors, have made real-time reaction monitoring more accessible and efficient. osf.iomagritek.com

Structural Elucidation: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously determining the connectivity of atoms within a newly formed molecule. osf.iomdpi.com For example, after a reaction, HMBC can confirm the site of acylation by showing correlations between protons and carbons that are two or three bonds apart. mdpi.com This is crucial for distinguishing between possible isomers and confirming the expected product structure. In complex reaction mixtures, these advanced NMR methods can help to identify not only the major product but also minor byproducts and intermediates. uq.edu.au

Below is a hypothetical data table illustrating the kind of information that can be obtained from ¹H NMR monitoring of a reaction involving this compound.

Time (minutes)Reactant Peak Integral (this compound)Product Peak Integral
01.000.00
300.650.35
600.420.58
900.270.73
1200.180.82
1500.120.88
1800.080.92

This interactive table demonstrates the typical data progression in an NMR-monitored reaction, showing the decrease of the reactant and the increase of the product over time.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying functional groups and changes in bonding during a chemical transformation.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the presence of carbonyl (C=O) groups, which are central to the structure of this compound. The anhydride functionality typically shows two characteristic C=O stretching bands due to symmetric and asymmetric stretching. The ester carbonyls of the acetate (B1210297) groups will also have a distinct stretching frequency. During a reaction, changes in these carbonyl bands can be monitored. For example, the opening of the anhydride ring would lead to the disappearance of the characteristic anhydride peaks and the appearance of new peaks corresponding to a carboxylic acid and an ester or amide, depending on the nucleophile used. nih.gov

Raman Spectroscopy: While IR spectroscopy is based on the absorption of light, Raman spectroscopy is a scattering technique. It is particularly effective for analyzing symmetric vibrations and bonds involving non-polar groups. For this compound, the C=C double bond within the ring would likely show a strong Raman signal. Changes in the substitution pattern or geometry of the ring during a reaction would be reflected in the position and intensity of this band. The analysis of vibrational spectra is often supported by quantum-chemical calculations to assign the observed bands to specific vibrational modes of the molecule. researchgate.net

A representative table of expected vibrational frequencies for this compound is provided below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Anhydride C=OAsymmetric Stretch~1850-1800
Anhydride C=OSymmetric Stretch~1780-1740
Ester C=OStretch~1750-1735
C-O-C (Anhydride)Stretch~1170-1050
C=C (Alkene)Stretch~1680-1620

This interactive table highlights the key vibrational frequencies that can be used to identify and track this compound and its transformation products using IR and Raman spectroscopy.

High-Resolution Mass Spectrometry for Reaction Pathway Intermediates and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of reactants, products, and even transient intermediates in a chemical reaction. uq.edu.au Techniques like Electrospray Ionization (ESI) allow for the gentle ionization of molecules, preserving their structure as they enter the mass spectrometer. mdpi.comescholarship.org

Product Characterization: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the final product. bangor.ac.uk This is a crucial step in structure verification, complementing the data obtained from NMR and IR spectroscopy.

Identification of Intermediates: One of the most powerful applications of HRMS is the detection of short-lived reaction intermediates. nih.gov By coupling a reaction vessel directly to the mass spectrometer, it is possible to capture and analyze species that are present in very low concentrations and for only a brief period. nih.gov This real-time analysis can provide direct evidence for a proposed reaction mechanism. For example, in a multi-step synthesis, intermediates can be identified by their unique mass-to-charge ratio as they appear and then diminish over the course of the reaction. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment these intermediates, providing structural information that helps to piece together the reaction pathway. mdpi.com

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry provide powerful predictive and explanatory tools to complement experimental investigations of this compound. These methods can offer insights into the molecule's electronic structure, reactivity, and interactions at an atomic level of detail.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a popular and effective tool for predicting the reactivity and selectivity of chemical reactions. nih.govfrontiersin.org

Reactivity Indices: DFT calculations can be used to determine a variety of reactivity descriptors. mdpi.com For this compound, these calculations can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. This is achieved by analyzing properties such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as calculating Fukui functions, which indicate the change in electron density when an electron is added or removed. nih.govmdpi.com

Reaction Energetics and Selectivity: DFT can be used to model the entire energy profile of a potential reaction pathway. researchgate.net This includes calculating the energies of reactants, transition states, and products. By comparing the activation energies for different possible pathways, DFT can predict the most likely reaction outcome and explain observed selectivity. mdpi.com For example, if this compound can react at multiple sites, DFT can help determine which reaction is energetically more favorable.

The table below shows hypothetical DFT-calculated parameters that could be used to assess the reactivity of this compound.

ParameterDescriptionPredicted Value (Arbitrary Units)Implication for Reactivity
HOMO EnergyEnergy of the highest occupied molecular orbital-7.5 eVIndicates electron-donating ability
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.2 eVIndicates electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMO6.3 eVRelates to chemical stability and reactivity
Electrophilicity Index (ω)A measure of a molecule's ability to accept electrons2.5Suggests susceptibility to nucleophilic attack

This interactive table illustrates key DFT parameters and their general interpretation in the context of chemical reactivity.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com These simulations can provide a detailed picture of how this compound interacts with other molecules, such as solvents or other reactants, in a dynamic environment. nih.govnih.gov

Interaction Analysis: MD simulations can be used to study the non-covalent interactions between this compound and its surroundings. mdpi.com This includes analyzing hydrogen bonding, van der Waals forces, and electrostatic interactions. ucl.ac.uk For instance, a simulation could reveal how solvent molecules arrange themselves around the anhydride, which can influence its reactivity.

Conformational Analysis: While this compound is a relatively rigid molecule, MD simulations can explore its conformational flexibility and how its shape might change upon interacting with other species. This can be particularly important in understanding enzyme-catalyzed reactions or interactions with larger molecules. The simulations track the trajectories of atoms and molecules, providing insights into the time-evolution of the system. mdpi.com

Elucidation of Transition States and Reaction Pathways

The study of reaction mechanisms through computational chemistry provides invaluable insights into the energetic profiles and structural evolution of molecules during a chemical transformation. For this compound, understanding its reactivity involves mapping out the potential energy surface for its reactions, identifying the low-energy pathways, and characterizing the geometry and energy of the transition states that connect reactants to products. While specific, dedicated studies on this molecule are scarce, theoretical approaches can be outlined for its key potential reactions, such as thermal decomposition or hydrolysis.

Theoretical Framework for Reaction Pathways

The elucidation of reaction pathways for a molecule like this compound would typically employ quantum mechanical methods, most notably Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for systems of this size. The process would involve:

Conformational Analysis: Identifying the lowest energy conformer of the reactant molecule, as this is the most likely starting point for a reaction.

Reaction Coordinate Scanning: Proposing a plausible reaction coordinate (e.g., the breaking of a specific bond) and systematically calculating the energy of the system as this coordinate is varied. This helps to locate an approximate transition state structure.

Transition State Optimization: Using the approximate structure from the scan, a full optimization is performed to locate the exact transition state, which is a first-order saddle point on the potential energy surface. This structure is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the IRC path downhill from the transition state confirms that it connects the intended reactants and products, thereby validating the calculated reaction pathway.

Potential Reaction Pathways for Investigation

Several reaction pathways could be computationally investigated for this compound:

Thermal Decarboxylation/Decarbonylation: Anhydrides can undergo thermal decomposition. A plausible pathway for this compound could involve the concerted or stepwise loss of carbon dioxide and/or carbon monoxide. Computational studies would aim to determine the activation energy barriers for these processes to predict their feasibility.

Hydrolysis: The reaction with water is a fundamental process for anhydrides. A computational study would model the approach of one or more water molecules, the formation of a tetrahedral intermediate, and the subsequent ring-opening to form the corresponding dicarboxylic acid. The transition states for nucleophilic attack and proton transfer steps would be of key interest.

Rearrangement Reactions: The molecule could potentially undergo intramolecular rearrangements. Theoretical calculations could explore various possibilities, such as acyl transfers, to identify any low-energy isomerization pathways.

Hypothetical Transition State Data

Without specific experimental or published computational data, we can only present a hypothetical table of what such findings might look like. The data below is illustrative and intended to represent the kind of results a DFT study would generate for a hypothetical reaction, such as the initial step of hydrolysis.

Table 1: Hypothetical Calculated Energetic and Geometric Parameters for a Transition State (TS1) in the Hydrolysis of this compound

ParameterValueUnitDescription
Activation Energy (ΔE‡)Valuekcal/molThe energy barrier for the reaction to proceed through TS1.
Gibbs Free Energy of Activation (ΔG‡)Valuekcal/molThe free energy barrier at a standard temperature (e.g., 298.15 K).
Imaginary FrequencyValuecm⁻¹The single imaginary vibrational frequency confirming the structure as a true transition state.
Key Bond Distance (e.g., C-O forming)ValueÅThe distance between the attacking water oxygen and the carbonyl carbon in the anhydride ring at the transition state.
Key Bond Angle (e.g., O-C-O)ValueDegreesA critical angle in the geometry of the transition state, indicating the degree of bond formation/breaking.

This table would be populated with precise values obtained from rigorous computational chemistry studies, providing a quantitative basis for understanding the reactivity of this compound.

Future Research Trajectories and Challenges for Dihydroxymaleic Anhydride Diacetate

Emerging Synthetic Paradigms for Dihydroxymaleic Anhydride (B1165640) Diacetate

The traditional synthesis of acetate (B1210297) esters often involves the use of acetic anhydride. cdnsciencepub.com However, modern synthetic chemistry is continually evolving towards more efficient, sustainable, and atom-economical methods. Future synthetic strategies for dihydroxymaleic anhydride diacetate could move beyond classical acylation techniques.

One emerging paradigm is the use of C-H activation/acetoxylation . Recent advances have demonstrated the direct acetoxylation of C(sp³)–H bonds using reagents like phenyliodine(III) diacetate (PIDA). rsc.org Applying this logic, a potential future synthesis of this compound could start from maleic anhydride itself, envisioning a direct, catalyzed diacetoxylation of the double bond. This approach, while challenging, would represent a significant step forward in efficiency.

Another promising avenue lies in electrosynthesis . Electrochemically driven reactions can often proceed under mild conditions without the need for stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry. researchgate.net The development of an electrochemical method for the diacetoxylation of a suitable precursor could offer a scalable and environmentally benign route to this compound.

Finally, biocatalysis offers a powerful tool for selective transformations. acs.org While no current biocatalytic routes to this compound have been reported, the future could see the development of engineered enzymes capable of catalyzing the specific diacetoxylation of a maleic anhydride precursor. This would offer unparalleled selectivity and sustainability. nih.gov

Table 1: Comparison of Potential Synthetic Paradigms

Synthetic ParadigmPotential PrecursorKey AdvantagesKey Challenges
C-H Activation/AcetoxylationMaleic AnhydrideHigh atom economy, potentially fewer steps.Catalyst development, controlling selectivity.
ElectrosynthesisDihydroxymaleic AcidMild conditions, avoids harsh chemical reagents.Electrode material selection, optimizing reaction conditions.
BiocatalysisMaleic Anhydride DerivativeHigh selectivity, environmentally friendly.Enzyme discovery and engineering, substrate scope.

Unexplored Reaction Pathways and Novel Catalytic Activation Strategies for this compound

The reactivity of this compound itself is a largely unexplored frontier. The interplay between the anhydride and the diacetate functionalities could lead to novel chemical transformations.

Unexplored Reaction Pathways:

Domino Reactions: The proximate arrangement of the anhydride and acetate groups could be exploited in domino or cascade reactions. For instance, a nucleophilic attack on an acetate carbonyl could trigger a rearrangement involving the anhydride ring, leading to complex heterocyclic scaffolds in a single step.

Decarboxylative Cross-Coupling: The anhydride moiety could potentially undergo decarboxylation to generate a reactive intermediate. This intermediate could then be trapped in a cross-coupling reaction, a strategy that has been successfully applied to other carboxylic acid derivatives.

Asymmetric Transformations: The prochiral nature of the diacetate groups offers opportunities for asymmetric catalysis. Enantioselective hydrolysis or alcoholysis of one of the acetate groups, catalyzed by a chiral catalyst, could provide access to valuable chiral building blocks.

Novel Catalytic Activation Strategies:

Lewis Acid Catalysis: Lewis acids could be employed to activate the anhydride ring towards nucleophilic attack, potentially enabling reactions with otherwise unreactive nucleophiles.

Transition Metal Catalysis: Palladium, rhodium, or copper catalysts could be used to mediate a variety of transformations. For example, a palladium catalyst might facilitate a Tsuji-Trost-type allylic substitution reaction by activating one of the acetate groups as a leaving group.

Photoredox Catalysis: Visible-light photoredox catalysis could be used to generate radical intermediates from the anhydride or acetate moieties, opening up new avenues for functionalization, such as perfluoroalkylation. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Methodologies

The translation of novel chemical reactions from batch to continuous flow processes is a key goal of modern chemical manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation.

For this compound, a flow-based synthesis could involve pumping a solution of a suitable precursor and reagents through a heated or cooled reactor containing a packed bed of a solid-supported catalyst. This would allow for the continuous production of the target molecule with precise control over reaction parameters.

Furthermore, the integration of flow chemistry with automated synthesis platforms would enable the rapid optimization of reaction conditions and the exploration of a wide range of derivatives. An automated system could systematically vary parameters such as temperature, residence time, and reagent stoichiometry to identify the optimal conditions for a given transformation of this compound.

Development of High-Throughput Screening for this compound Transformations

To rapidly explore the reactivity of this compound and identify new transformations, high-throughput screening (HTS) techniques are indispensable. unchainedlabs.com HTS allows for the parallel execution of hundreds or even thousands of reactions in microtiter plates, followed by rapid analysis to identify successful "hits." mpg.dersc.org

A typical HTS workflow for this compound would involve:

Library Design: A diverse library of potential reactants (e.g., nucleophiles, electrophiles, catalysts) would be assembled.

Reaction Execution: Nanoliter- to microliter-scale reactions would be performed in multi-well plates using robotic liquid handlers.

Rapid Analysis: The reaction outcomes would be analyzed using techniques such as mass spectrometry (e.g., DESI-MS), high-performance liquid chromatography (HPLC), or spectroscopic methods. rsc.org

Hit Identification and Validation: Reactions that show the desired outcome would be identified and then validated on a larger scale.

This approach would dramatically accelerate the discovery of new reactions and applications for this compound.

Table 2: Illustrative High-Throughput Screening Array for a Nucleophilic Ring-Opening Reaction

WellNucleophileCatalystSolvent
A1Aniline (B41778)NoneDichloromethane
A2AnilineSc(OTf)₃Dichloromethane
B1BenzylamineNoneTetrahydrofuran
B2BenzylamineSc(OTf)₃Tetrahydrofuran
............

Bio-inspired Chemical Synthesis Approaches Leveraging this compound Scaffolds

Nature provides a vast blueprint for the synthesis of complex and biologically active molecules. oapen.org Bio-inspired synthesis seeks to mimic nature's strategies to create novel compounds with useful properties. The this compound scaffold, while not a known natural product itself, could serve as a starting point for the synthesis of natural product-like molecules.

One potential bio-inspired approach would be to use this compound in biomimetic cascade reactions . For example, a carefully designed reaction sequence could mimic an enzymatic cascade to build up molecular complexity from this simple starting material. This could involve a series of stereoselective reductions, cyclizations, and functional group interconversions to generate structures reminiscent of polyketides or other natural product classes.

Another avenue is the use of this compound as a chiral building block after an initial enantioselective transformation, as discussed in section 7.2. The resulting chiral molecule could then be elaborated into a variety of complex targets, drawing inspiration from the total synthesis of natural products where key chiral fragments are assembled. nih.gov

Q & A

Q. What is the role of dihydroxymaleic anhydride diacetate in protecting functional groups during oxidation reactions?

this compound acts as a protective intermediate in oxidation reactions by acetylating reactive groups (e.g., aldehydes), preventing over-oxidation. For example, chromium trioxide in acetic anhydride forms diacetates from aldehydes, which resist further oxidation. Post-reaction hydrolysis yields the desired aldehyde .

Q. How can this compound be synthesized from its parent compounds?

A common method involves reacting dihydroxymaleic anhydride with acetic anhydride under acidic or basic catalysis. For instance, silanes or heterocyclic compounds undergo ring-opening reactions with acetic anhydride to form diacetates, with catalysts like H₂SO₄ or pyridine accelerating the process .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Identifies intermediate diacetates (e.g., in oxanorbornene dehydration reactions) and tracks reaction progress .
  • Chromatography (HPLC/GC) : Monitors purity and byproduct formation during synthesis .

Advanced Research Questions

Q. How can reaction pathways involving this compound as an intermediate be validated?

Mechanistic studies using kinetic profiling and isotopic labeling are essential. For example, in phthalic anhydride synthesis, diacetate intermediates were detected via qNMR, and their conversion was correlated with temperature-dependent spectral changes . Computational modeling (DFT) can further validate transition states .

Q. What experimental variables influence the yield and selectivity of this compound in multi-step reactions?

  • Catalyst Choice : Acidic vs. basic catalysts (e.g., H₂SO₄ vs. pyridine) alter reaction rates and product distribution .
  • Solvent Effects : Polar aprotic solvents (e.g., ethylidene diacetate) stabilize intermediates, improving diacetate yields .
  • Temperature Gradients : Controlled heating (e.g., 298 K → 353 K) drives intermediate conversion to final products .

Q. How can contradictions in proposed reaction mechanisms involving diacetates be resolved?

Contradictions arise from competing pathways (e.g., retro-Diels–Alder vs. dehydration). Resolving these requires:

  • Side-Reaction Quenching : Adding radical scavengers or proton donors to suppress competing routes .
  • In Situ Spectroscopy : Real-time FTIR or Raman monitors intermediate stability .

Q. What strategies optimize the recyclability of catalysts in diacetate-forming reactions?

Immobilized catalysts (e.g., Mag-H⁺ on silica) enhance recyclability in cationic polymerizations. Post-reaction filtration and solvent washing restore catalytic activity without significant loss .

Methodological Insights

Q. Designing experiments to study diacetate stability under varying pH conditions

  • Hydrolysis Kinetics : Track diacetate decomposition in buffered solutions (pH 2–10) via conductivity or UV-Vis spectroscopy .
  • Acid/Base Titration : Quantify acetic acid release during hydrolysis to infer stability .

Q. Mitigating side reactions during diacetate synthesis

  • Protecting Group Strategy : Pre-acetylation of hydroxyl groups reduces unwanted esterification .
  • Low-Temperature Initiation : Slow addition of acetic anhydride at 273 K minimizes exothermic side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.